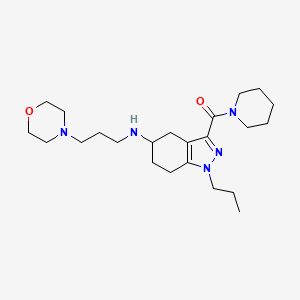
(5-((3-Morpholinopropyl)amino)-1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-((3-Morpholinopropyl)amino)-1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)(piperidin-1-yl)methanone” is a complex organic molecule that features a combination of indazole, morpholine, and piperidine moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indazole core, the attachment of the morpholinopropyl and propyl groups, and the final coupling with piperidin-1-ylmethanone. Typical reaction conditions might include:
Formation of Indazole Core: This could involve cyclization reactions starting from hydrazine derivatives and ketones.
Attachment of Morpholinopropyl Group: This might be achieved through nucleophilic substitution reactions.
Coupling with Piperidin-1-ylmethanone: This step could involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions at the indazole core or the morpholine ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidin-1-ylmethanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the morpholinopropyl or propyl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO₄.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Conditions might include the use of bases like NaH or acids like HCl.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
If the compound exhibits pharmacological activity, it could be developed into a therapeutic agent for diseases such as cancer, infections, or neurological disorders.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. Molecular targets could include proteins, nucleic acids, or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
(5-((3-Morpholinopropyl)amino)-1-propyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)(piperidin-1-yl)methanone: Similar compounds might include other indazole derivatives with different substituents.
Morpholine Derivatives: Compounds with the morpholine ring but different side chains.
Piperidine Derivatives: Compounds with the piperidine ring but different functional groups.
Uniqueness
The uniqueness of the compound would lie in its specific combination of functional groups and the resulting biological activity. This could make it a valuable lead compound in drug discovery or a useful reagent in chemical synthesis.
Propiedades
Fórmula molecular |
C23H39N5O2 |
|---|---|
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
[5-(3-morpholin-4-ylpropylamino)-1-propyl-4,5,6,7-tetrahydroindazol-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H39N5O2/c1-2-10-28-21-8-7-19(24-9-6-11-26-14-16-30-17-15-26)18-20(21)22(25-28)23(29)27-12-4-3-5-13-27/h19,24H,2-18H2,1H3 |
Clave InChI |
RIDPANHOABFDCW-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=C(CC(CC2)NCCCN3CCOCC3)C(=N1)C(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


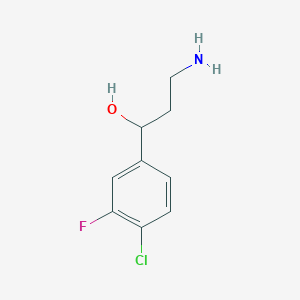
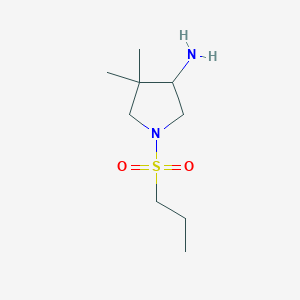

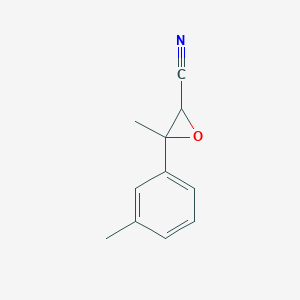
![1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)

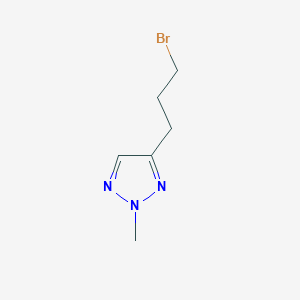
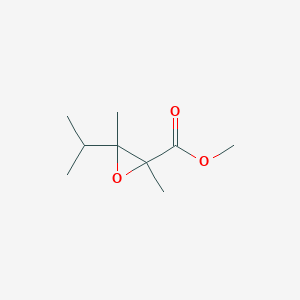
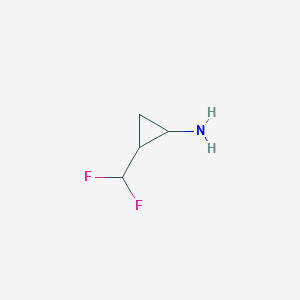
![Spiro[4.5]decane-6-sulfonamide](/img/structure/B13199430.png)


![3-Phenylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13199450.png)
